molecular formula C18H22N2O2 B5671145 1-[4-hydroxy-2-methyl-3-(1-piperidinylmethyl)-6-quinolinyl]ethanone

1-[4-hydroxy-2-methyl-3-(1-piperidinylmethyl)-6-quinolinyl]ethanone

Cat. No. B5671145
M. Wt: 298.4 g/mol
InChI Key: HGSZRMAMORCBFH-UHFFFAOYSA-N
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Description

The compound "1-[4-hydroxy-2-methyl-3-(1-piperidinylmethyl)-6-quinolinyl]ethanone" is a quinoline derivative that has been studied for various synthetic and chemical property analyses. Quinoline derivatives are important in the field of medicinal chemistry due to their biological activities and applications in pharmaceuticals.

Synthesis Analysis

Quinoline derivatives like the subject compound are typically synthesized through a variety of chemical reactions that may involve the condensation of aromatic aldehydes with amines or other nucleophiles in the presence of catalysts. The synthesis process often explores green chemistry approaches, such as reactions in water or using nanocrystalline catalysts for improved efficiency and environmental friendliness (Astaneh & Rufchahi, 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by various spectroscopic techniques, including NMR, IR, and MS, providing insights into their molecular configurations, substituent effects, and conformational aspects. X-ray crystallography further confirms the molecular geometry and intermolecular interactions (Govindhan et al., 2017).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, including electrochemical synthesis, which involves the oxidation of precursor compounds in the presence of nucleophiles, leading to various substituted quinoline derivatives. These reactions highlight the versatility and reactivity of quinoline cores in synthesizing novel compounds (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application in different domains. Techniques like thermal analysis (TGA and DSC) help in understanding these properties, aiding in the development of compounds with desired physical characteristics for specific applications (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, catalytic activities, and potential for forming coordination complexes, are explored through experimental studies. For instance, quinoline derivatives have shown catalytic behaviors in reactions such as ethylene oligomerization, showcasing their utility in industrial chemistry applications (Sun et al., 2007).

properties

IUPAC Name

6-acetyl-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-16(11-20-8-4-3-5-9-20)18(22)15-10-14(13(2)21)6-7-17(15)19-12/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZRMAMORCBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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